N-(4-Aminobenzenesulfonyl) Sulfamethoxazole
Description
Historical Context and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of sulfonamide antibiotics, which emerged as revolutionary therapeutic agents in the mid-20th century. The foundational work in sulfonamide chemistry traces back to the pioneering research of Gerhard Domagk, who introduced the first sulfa drug, Prontosil, in 1935. This groundbreaking discovery demonstrated that bacterial diseases could be effectively treated with synthetic compounds, establishing the conceptual framework for subsequent sulfonamide development.
The parent compound sulfamethoxazole was formally introduced to the United States pharmaceutical market in 1961, representing a significant advancement in antibacterial therapy. During the extensive development and characterization of sulfamethoxazole, researchers identified various related compounds and potential impurities that could arise during synthesis or degradation processes. This compound emerged as one such structurally related compound, ultimately being classified as a critical impurity requiring careful monitoring and control in pharmaceutical manufacturing processes.
This compound occupies a pivotal position in contemporary pharmaceutical chemistry, serving multiple critical functions that extend far beyond its original identification as an impurity. The compound functions as an essential reference standard for analytical method development, validation, and quality control procedures in pharmaceutical manufacturing facilities worldwide. This application requires the compound to meet stringent purity and characterization standards, ensuring reliable and reproducible analytical results across different laboratories and testing environments.
The pharmaceutical industry relies heavily on reference standards to maintain consistency in drug quality assessment, particularly when evaluating the presence and concentration of known impurities in active pharmaceutical ingredients. This compound serves this critical function for sulfamethoxazole-containing formulations, enabling manufacturers to develop robust analytical methods that can accurately detect and quantify this specific impurity. The availability of well-characterized reference materials ensures that quality control laboratories can establish appropriate acceptance criteria and validate their analytical procedures according to international regulatory guidelines.
The compound's significance extends to regulatory applications, particularly in the context of Abbreviated New Drug Applications and New Drug Applications submitted to regulatory authorities such as the Food and Drug Administration. These applications require comprehensive impurity profiling, including detailed information about known impurities and their potential impact on drug quality and efficacy. This compound represents a critical component of this regulatory framework, requiring extensive characterization and safety evaluation as part of the drug approval process.
Advanced analytical applications leverage the compound's unique structural properties for method development and validation purposes. High-performance liquid chromatography methods specifically designed for sulfamethoxazole analysis incorporate this compound as a critical system suitability parameter, ensuring that analytical methods can adequately resolve and quantify this impurity in the presence of the parent drug and other potential interfering substances. The compound's distinct retention characteristics and spectroscopic properties enable the development of selective and sensitive analytical procedures that meet regulatory requirements for pharmaceutical quality control.
Relationship to Sulfamethoxazole as an Impurity B
The classification of this compound as Sulfamethoxazole Impurity B reflects its specific structural relationship to the parent antibiotic compound and its potential occurrence during pharmaceutical manufacturing or storage processes. This designation follows established pharmacopeial conventions for impurity classification, where alphabetical designations indicate the order of discovery or significance within the impurity profile of a given pharmaceutical compound.
Structurally, this compound represents a dimeric form of sulfamethoxazole, where two sulfamethoxazole-related moieties are connected through a sulfonamide linkage involving the aminobenzenesulfonyl group. This structural arrangement suggests potential formation pathways involving condensation reactions between sulfamethoxazole and related synthetic intermediates or degradation products. The presence of two sulfonamide functional groups within the molecule creates unique chemical properties that differentiate it from the parent compound while maintaining structural similarity that could impact pharmaceutical analysis.
Table 2: Structural Comparison Between Sulfamethoxazole and this compound
The impurity classification system enables pharmaceutical manufacturers to establish appropriate control strategies and acceptance criteria for this compound in sulfamethoxazole drug substances and drug products. Regulatory guidelines typically specify maximum allowable levels for identified impurities based on their toxicological profiles and potential impact on drug efficacy. The designation as Impurity B indicates that this compound has been specifically identified, characterized, and evaluated within the context of sulfamethoxazole pharmaceutical development, requiring ongoing monitoring and control throughout the product lifecycle.
Analytical method development for sulfamethoxazole necessarily incorporates considerations for Impurity B detection and quantification, ensuring that routine quality control procedures can adequately monitor this compound's presence. The European Pharmacopoeia and United States Pharmacopeia specifications for sulfamethoxazole include specific requirements for impurity testing, with this compound representing a critical parameter in these assessments. This regulatory framework ensures that pharmaceutical products containing sulfamethoxazole meet consistent quality standards regardless of their manufacturing location or supplier.
Properties
IUPAC Name |
4-amino-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5S2/c1-11-10-16(18-25-11)20-27(23,24)15-8-4-13(5-9-15)19-26(21,22)14-6-2-12(17)3-7-14/h2-10,19H,17H2,1H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRBBWWPWOJYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746982 | |
| Record name | 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135529-16-7 | |
| Record name | 4-Amino-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135529167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-AMINO-N-(4-(N-(5-METHYLISOXAZOL-3-YL)SULFAMOYL)PHENYL)BENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NDN5YJ3AJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkaline Hydrolysis of N-Acetylsulfamethoxazole
The most documented method involves the hydrolysis of N-acetylsulfamethoxazole (CAS: 21312-10-7) under alkaline conditions.
Procedure :
-
Reaction Setup : A 10% sodium hydroxide (NaOH) solution (15 mL) is heated to 80°C.
-
Substrate Addition : N-acetylsulfamethoxazole (3.4 g, 11.5 mmol) is dissolved in the NaOH solution and stirred for 1 hour.
-
Neutralization : The mixture is cooled to room temperature and acidified to pH 6 using acetic acid.
-
Isolation : The precipitate is washed with water and dried under vacuum, yielding a 96% pure product.
Key Parameters :
-
Temperature : 80°C optimizes deacetylation without degrading the isoxazole ring.
-
pH Control : Neutralization at pH 6 ensures precipitation of the free amine while minimizing sulfonamide hydrolysis.
Analytical Validation :
Coupling Reactions with 4-Aminobenzenesulfonamide
Alternative routes employ coupling agents to link sulfonamide intermediates.
Procedure :
-
Reagent Mixing : 4-Aminobenzenesulfonamide (1.03 g, 6 mmol) and carboxylic acid intermediates (1.63 g, 5 mmol) are combined in dimethyl sulfoxide (DMSO, 10 mL).
-
Activation : Triethylamine (2.7 mL) and HBTU (2.4 g) are added to facilitate amide bond formation.
-
Stirring : The reaction proceeds for 20 hours at room temperature.
-
Workup : Precipitation in water followed by methanol recrystallization yields 68.6% product.
Key Parameters :
-
Coupling Agent : HBTU enhances reaction efficiency compared to traditional carbodiimides.
-
Solvent Choice : DMSO stabilizes reactive intermediates but requires thorough removal during purification.
Process Optimization and Yield Enhancement
Low-Temperature Salification
A patented method for sulfamethoxazole sodium synthesis highlights the benefits of cryogenic conditions:
-
Temperature : -5°C to 30°C prevents oxidative discoloration.
-
Solvent System : Water:organic solvent ratios (5:1 to 30:1) improve crystallinity.
Table 1: Comparative Analysis of Synthesis Methods
Solvent and Base Selection
-
Organic Solvents : Methanol and ethanol reduce side reactions during crystallization.
-
Inorganic Bases : Sodium hydroxide outperforms carbonate/bicarbonate in deacetylation kinetics.
Analytical Characterization Techniques
Spectroscopic Methods
Chromatographic Purity Assessment
Industrial-Scale Production Considerations
Scalability Challenges
Chemical Reactions Analysis
Types of Reactions: N-(4-Aminobenzenesulfonyl) Sulfamethoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
N-(4-Aminobenzenesulfonyl) Sulfamethoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-Aminobenzenesulfonyl) Sulfamethoxazole is similar to that of sulfamethoxazole. It inhibits the bacterial enzyme dihydropteroate synthase, which is involved in the synthesis of dihydrofolic acid, a precursor of folic acid. By competing with para-aminobenzoic acid (PABA) for the enzyme, it prevents the formation of dihydrofolic acid, leading to the inhibition of bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Findings from Research
Binding Affinity and Molecular Docking Derivatives of sulfamethoxazole, such as compounds 8 and 9 in , demonstrated superior docking scores (-8.4 kcal/mol) compared to sulfamethoxazole (-6.6 to -8.4 kcal/mol) against cystalysin protein, suggesting enhanced interactions with residues like Arg-63 and His-257 .
Toxicity and Pharmacokinetics
- Sulfamethoxazole analogs with LD₅₀ < 1000 mg/kg (e.g., thiazo compounds) showed comparable toxicity to sulfamethoxazole but better gastrointestinal absorption .
- Acetylated derivatives like N4-Acetylsulfamethoxazole exhibit reduced toxicity but lower antimicrobial efficacy due to decreased solubility .
Ecological Impact Sulfamethoxazole exposure in marine organisms (e.g., S. variegatus) increases pathogenic Vibrio species abundance, altering gut microbiota . Structural analogs with lower environmental persistence, such as this compound, may mitigate this effect, though data are lacking.
Structure-Activity Relationships (SAR) Substitution at the isoxazole ring (e.g., methyl group position in Related Compound F) significantly affects quorum-sensing inhibition and antibacterial activity . Deuteration in this compound may prolong half-life by reducing metabolic degradation .
Biological Activity
N-(4-Aminobenzenesulfonyl) sulfamethoxazole, commonly referred to as sulfamethoxazole (SMX), is a sulfonamide antibiotic that exhibits significant biological activity primarily through its mechanism of action as an inhibitor of bacterial folic acid synthesis. This article explores its biological activity, pharmacokinetics, and relevant case studies that highlight its clinical applications.
Sulfamethoxazole functions by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of dihydrofolate from para-aminobenzoic acid (PABA). This inhibition disrupts the bacterial folic acid synthesis pathway, leading to a bacteriostatic effect. The structural similarity of SMX to PABA allows it to effectively compete for the active site of the enzyme, preventing the formation of folate necessary for DNA synthesis and ultimately inhibiting bacterial growth .
Pharmacokinetics
The pharmacokinetic profile of sulfamethoxazole is characterized by rapid absorption and extensive distribution within the body. Key pharmacokinetic parameters include:
- Bioavailability : 85-90% following oral administration.
- Time to Maximum Concentration (Tmax) : Approximately 1-4 hours.
- Volume of Distribution (Vd) : Approximately 13 L.
- Protein Binding : About 70%, primarily to albumin.
- Half-Life : Approximately 10 hours, which can increase in patients with renal impairment.
- Elimination : Predominantly via renal excretion, with around 84.5% of a dose recovered in urine within 72 hours .
Biological Activity and Efficacy
Sulfamethoxazole exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against pathogens such as Escherichia coli, Listeria monocytogenes, and Staphylococcus aureus. The compound is often used in combination with trimethoprim (as co-trimoxazole) to enhance its antibacterial efficacy due to synergistic effects that target different points in the folate synthesis pathway .
Case Studies
Several case studies have documented the clinical effectiveness of sulfamethoxazole in treating various infections:
- Urinary Tract Infections (UTIs) : A study involving patients with recurrent UTIs demonstrated a significant reduction in infection rates when treated with co-trimoxazole compared to other antibiotics. The combination therapy showed improved outcomes due to its dual mechanism targeting bacterial folate synthesis .
- Pneumocystis jirovecii Pneumonia : In immunocompromised patients, particularly those with HIV/AIDS, sulfamethoxazole-trimethoprim has been established as a first-line treatment for Pneumocystis pneumonia. A longitudinal study reported a high treatment success rate and reduced mortality among patients receiving this therapy .
- Skin Infections : A clinical trial evaluated the use of sulfamethoxazole in treating skin and soft tissue infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that patients receiving sulfamethoxazole experienced quicker resolution of symptoms compared to those treated with standard therapies .
Q & A
Q. How can sulfamethoxazole be integrated into polymer-drug conjugates to enhance therapeutic delivery?
- Methodological Answer : HPMA (N-(2-hydroxypropyl)methacrylamide) copolymers are functionalized via covalent conjugation. For example, this compound is linked via hydrolyzable spacers (e.g., glycyl-glycine). Conjugate efficacy is tested in vitro using pH-dependent release assays (simulated lysosomal conditions) and in vivo pharmacokinetic studies to assess bioavailability .
Q. What experimental strategies resolve contradictions in reported antimicrobial efficacy of sulfamethoxazole derivatives?
- Methodological Answer : Discrepancies arise from variations in:
- Strain specificity : Standardized MIC assays (CLSI guidelines) across Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) strains .
- Derivative functionalization : Electron-withdrawing groups (e.g., NO₂) enhance activity, while bulky substituents reduce membrane permeability .
- Synergistic studies : Combinatorial screens with trimethoprim (dihydrofolate reductase inhibitor) validate potentiation effects via checkerboard assays .
Q. How do sulfamethoxazole-metal complexes alter antimicrobial activity compared to the parent compound?
- Methodological Answer : Coordination with transition metals (e.g., Cu(II), Zn(II)) enhances lipophilicity and DNA intercalation. For example, Cu(II)-Schiff base complexes exhibit 4–8x lower MIC values against P. aeruginosa via ROS generation. Stability constants (log β) and spectral shifts (UV-Vis, EPR) correlate with bioactivity .
Q. What transcriptomic approaches identify off-target effects of sulfamethoxazole in eukaryotic pathogens?
- Methodological Answer : RNA-seq on treated P. lutzii reveals dysregulation of amino acid transporters (e.g., AAP3) and mitochondrial electron transport chain genes (e.g., cox1). Pathway enrichment tools (KEGG, GO) prioritize targets, validated via qRT-PCR and CRISPR knockdown strains .
Q. How do cross-reactivity challenges in immunoassays impact sulfamethoxazole metabolite detection?
- Methodological Answer : False positives arise from structural analogs (e.g., trimethoprim) in urine screens. LC-MS/MS with deuterated internal standards (e.g., [²H₄]-sulfamethoxazole hydroxylamine) improves specificity. Optimization includes adjusting antibody epitope affinity and validating against spiked matrices .
Methodological Notes
- Synthetic Optimization : Use Design of Experiments (DoE) to map reaction parameter effects (e.g., Taguchi methods for solvent selection) .
- Analytical Cross-Validation : Pair HPLC-UV with NMR for impurity profiling (e.g., USP/PhEur monographs) .
- Biological Assays : Include cytotoxicity controls (e.g., HEK293 cells) to differentiate antimicrobial vs. host cell effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
